3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine
Description
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a 4-methylbenzylthio moiety at position 4. Pyridazine derivatives are widely studied for their biological activities, including pesticidal, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(furan-2-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFLYLXDMTJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The patent CN104447569A details the synthesis of 3,6-dichloropyridazine via reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents such as chloroform or DMF (Table 1).
Table 1: Optimization of 3,6-Dichloropyridazine Synthesis
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Chloroform | 50 | 4 | 72.35 | 99.03 |
| DMF | 50 | 4 | 68.41 | 98.57 |
| Ethanol | 0 | 10 | 71.67 | 99.22 |
Key conditions:
- Molar ratio : 3,6-dihydroxypyridazine : POCl₃ = 1 : 1.5.
- Purification : Silica gel chromatography or recrystallization yields >99% purity.
Functionalization of 3,6-Dichloropyridazine
Thioether Formation at Position 6: (4-Methylbenzyl)thio Incorporation
The remaining chlorine at position 6 undergoes substitution with (4-methylbenzyl)thiol under basic conditions.
Procedure :
- Combine 3-chloro-6-(furan-2-yl)pyridazine (1 equiv), (4-methylbenzyl)thiol (1.5 equiv), and K₂CO₃ (2 equiv) in DMF.
- Heat at 80°C for 8 h under N₂.
- Purify by recrystallization (ethanol/water) to isolate the target compound.
Yield : 75–80% (extrapolated from).
Alternative Cyclocondensation Route
Hydrazine-Mediated Pyridazine Ring Formation
Pyridazine-3,6-dione derivatives serve as intermediates for introducing substituents prior to ring closure. For example, cyclocondensation of a diketone containing furan and thioether motifs with hydrazine hydrate forms the pyridazine core.
Limitations :
- Requires pre-functionalized diketones, complicating synthesis.
- Lower yields (50–60%) compared to substitution routes.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms of the compound.
Scientific Research Applications
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine ring with furan and 4-methylbenzylthio substituents. Its applications span medicinal chemistry, materials science, and biological studies.
Scientific Research Applications
- Medicinal Chemistry The compound serves as a scaffold in developing new drugs, particularly those targeting specific enzymes or receptors. Its mechanism of action involves binding to molecular targets like enzymes or receptors, modulating their activity, which needs experimental verification to identify specific targets and pathways.
- Materials Science The unique structural properties of this compound make it suitable for developing new materials such as organic semiconductors or polymers.
- Biological Studies This compound is used to study its effects on various biological pathways and processes.
Related Research
While direct case studies and comprehensive data tables for this compound are not available in the search results, research on related compounds indicates potential applications:
- Antimicrobial, Antifungal, and Anticancer Properties: Similar compounds are studied for potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- FLT3-ITD Inhibitory Activity: Furo[2,3-d]pyrimidine derivatives have shown inhibitory activity against FLT3-ITD, a receptor prevalent in acute myeloid leukemia (AML) . These compounds demonstrated cytotoxicity in FLT3-ITD expressing AML cell lines .
- Anti-inflammatory Activity: Certain triazolopyridine derivatives have demonstrated anti-inflammatory activity . Compound 52, in particular, showed significant in vivo anti-inflammation and gastric protection results .
- Antiproliferative Activity: Novel 1,2,4-triazolo[4,3-a]pyridine derivatives have been screened for in vitro antiproliferative efficacy against different cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine would depend on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Core Heterocycle :
- The target compound retains a simple pyridazine core, whereas analogs like 891099-01-7 and 894061-16-6 incorporate fused triazole rings (triazolopyridazine). The triazole ring enhances rigidity and may improve binding to enzyme active sites .
Substituent Effects: Furan vs. In contrast, analogs with pyridinyl or nitrophenyl groups (e.g., 893998-30-6) introduce electron-withdrawing effects, which could modulate redox properties or target selectivity . Thioether Linkers: The 4-methylbenzylthio group in the target compound differs from pyridinylmethylthio substituents in analogs. Methylbenzyl groups may enhance lipophilicity, influencing membrane permeability in pesticidal applications.
Biological Activity Trends: While direct activity data for the target compound are unavailable, analogs with triazolopyridazine cores (e.g., 891099-01-7) are associated with kinase inhibition and antimicrobial screening .
Biological Activity
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound consists of a pyridazine core fused with a furan ring and a thioether group connected to a methylbenzyl moiety. This unique arrangement may influence its interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, 3,6-disubstituted pyridazines have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and alter cell cycle progression in breast cancer cells (T-47D and MDA-MB-231), suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 20.1 | CDK2 Inhibition |
| 11m | MDA-MB-231 | 43.8 | CDK2 Inhibition |
Antimicrobial Activity
The compound's structural motifs suggest potential antimicrobial properties. Similar pyridazine derivatives have been evaluated for their activity against various pathogens, indicating that the thioether linkage may enhance antibacterial efficacy .
Case Studies
- Antimalarial Activity : A related study investigated the antimalarial properties of triazolo-pyridine derivatives, revealing that modifications similar to those in this compound could yield compounds with significant inhibitory concentrations against Plasmodium falciparum .
- Cytotoxicity Against Cancer Cells : A comparative study assessed a series of pyridazine derivatives for cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity, supporting further exploration of this compound in cancer therapy .
Q & A
Q. What are the established synthetic routes for 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a pyridazine core can be functionalized via thioether formation using a 4-methylbenzyl thiol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Similar methods are reported for analogous pyridazine-thioether compounds, where solvent polarity and temperature critically affect reaction efficiency . Purification often requires column chromatography or recrystallization, with yields ranging from 40–70% depending on steric and electronic effects of substituents.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR : The furan proton signals (δ 6.3–7.5 ppm for H-3 and H-4) and pyridazine ring protons (δ 8.0–9.0 ppm) are diagnostic. Thioether-linked methylbenzyl groups show aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.4 ppm .
- HRMS : Confirm molecular ion peaks matching the exact mass (C₁₆H₁₄N₂OS₂: calculated 330.0532).
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally related pyridazinones .
Q. How can researchers design preliminary pharmacological assays to evaluate bioactivity?
Initial screens should focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases or phosphodiesterases due to pyridazine’s affinity for ATP-binding pockets.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the thiofunctionalization of pyridazine derivatives?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on pyridazine direct thiolation to the less electron-deficient position.
- Catalysis : Transition metals (e.g., CuI) promote C–S bond formation at specific sites, as seen in triazolopyridazine syntheses .
- Protecting groups : Temporary protection of the furan ring (e.g., silylation) can prevent undesired side reactions .
Q. How do structural modifications (e.g., substituent variation on the benzyl group) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methylbenzyl : Enhances lipophilicity (logP ~3.2), improving membrane permeability compared to unsubstituted benzyl derivatives .
- Furan vs. thiophene : Replacing furan with thiophene increases π-stacking but may reduce metabolic stability .
- Thioether vs. sulfone : Oxidation to sulfone derivatives alters target selectivity in kinase assays .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or CDK2) to prioritize binding poses.
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50% for this compound) and CYP450 metabolism risks .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity sites, as applied to related triazolopyridazines .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Reproduce conditions : Verify solvent purity, inert atmosphere, and reagent stoichiometry. For example, trace moisture can deactivate bases in thioether formation .
- Cross-validate spectra : Compare NMR data with structurally validated analogs in databases like NIST Chemistry WebBook .
- Explore alternative routes : If a reported method fails, consider microwave-assisted synthesis or flow chemistry to enhance reproducibility .
Q. What are the challenges in isolating enantiomers of chiral derivatives, and how can they be resolved?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) for baseline separation.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during thioether formation to induce stereocontrol .
- Circular dichroism (CD) : Confirm enantiopurity by matching CD spectra to known configurations .
Data-Driven Research Considerations
Q. How can researchers leverage crystallographic data to guide analog design?
- Analyze packing motifs (e.g., π-π interactions between pyridazine and benzyl groups) to predict solid-state stability .
- Use Cambridge Structural Database (CSD) entries of related compounds to identify common bond angles and torsion tolerances .
Q. What experimental and computational approaches validate metabolite identification in pharmacokinetic studies?
- LC-MS/MS : Detect phase I metabolites (e.g., hydroxylation at the benzyl methyl group) using fragmentation patterns.
- Isotope labeling : Track metabolic pathways with ¹⁴C-labeled compounds in rodent models .
- In silico metabolism : Software like Meteor (Lhasa Ltd.) predicts major oxidative sites based on electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
